MAT2A inhibitor 4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

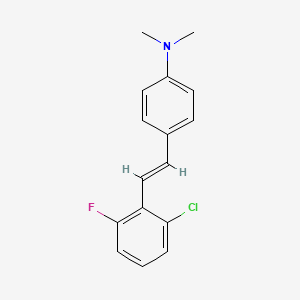

4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-N,N-dimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClFN/c1-19(2)13-9-6-12(7-10-13)8-11-14-15(17)4-3-5-16(14)18/h3-11H,1-2H3/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXUUHSGXRGGON-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling a New Frontier in Oncology: A Technical Guide to the Discovery and Synthesis of Novel MAT2A Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionine Adenosyltransferase 2A (MAT2A) has emerged as a compelling therapeutic target in oncology, particularly for cancers harboring methylthioadenosine phosphorylase (MTAP) deletions. This genetic alteration, present in approximately 15% of all human cancers, creates a synthetic lethal dependency on MAT2A, an essential enzyme for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor.[1][2][3] This technical guide provides an in-depth exploration of the discovery and synthesis of novel MAT2A inhibitors. It details the underlying biological rationale, key signaling pathways, and comprehensive experimental protocols for the identification and characterization of these promising therapeutic agents. Furthermore, this guide summarizes the quantitative data of representative inhibitors and outlines synthetic strategies for key chemical scaffolds, offering a valuable resource for researchers and drug development professionals in the field of precision oncology.

Introduction: The Rationale for Targeting MAT2A in Cancer

MAT2A is the primary enzyme responsible for catalyzing the formation of SAM from methionine and ATP in most tissues.[4] SAM is a critical molecule involved in numerous cellular processes, including DNA, RNA, and protein methylation, which are fundamental for regulating gene expression and maintaining cellular homeostasis.[4] In cancer cells, particularly those with MTAP deletions, the reliance on MAT2A is significantly heightened.

The MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A. MTAP is a key enzyme in the methionine salvage pathway, responsible for converting methylthioadenosine (MTA) back into methionine. In MTAP-deficient cancer cells, MTA accumulates to high levels. This accumulation leads to the partial inhibition of protein arginine methyltransferase 5 (PRMT5), a crucial enzyme for various cellular functions, including mRNA splicing. To compensate for this partial PRMT5 inhibition and maintain sufficient methylation capacity for survival and proliferation, these cancer cells become exquisitely dependent on a continuous supply of SAM, and therefore, on the activity of MAT2A. This creates a synthetic lethal vulnerability, where the inhibition of MAT2A in the context of MTAP deletion leads to cancer cell death, while sparing normal, MTAP-proficient cells.

This biological rationale has spurred the development of potent and selective MAT2A inhibitors as a promising precision medicine approach for a significant subset of cancer patients.

The MAT2A Signaling Pathway and its Dysregulation in Cancer

The MAT2A-mediated synthesis of SAM is central to a complex network of cellular processes that are often dysregulated in cancer. The inhibition of MAT2A has profound downstream effects, primarily through the modulation of methylation events.

Caption: The MAT2A signaling pathway, illustrating the central role of MAT2A in SAM synthesis and downstream methylation events.

In MTAP-deleted cancers, the pathway is further perturbed, creating the therapeutic window for MAT2A inhibitors.

Caption: The synthetic lethal interaction between MTAP deletion and MAT2A inhibition, targeting the PRMT5 pathway.

Discovery of Novel MAT2A Inhibitors: A Workflow

The discovery of potent and selective MAT2A inhibitors typically follows a structured workflow, integrating biochemical and cell-based assays.

Caption: A typical workflow for the discovery and development of novel MAT2A inhibitors.

Quantitative Data of Representative MAT2A Inhibitors

A number of potent and selective MAT2A inhibitors have been developed, with several advancing to clinical trials. The following table summarizes the in vitro potency of selected inhibitors.

| Inhibitor | Target | IC50 (nM) | Cell Line | Reference |

| AG-270 | MAT2A | 1.5 (enzymatic) | - | |

| 260 (cell-based) | HCT116 MTAP-/- | |||

| IDE397 | MAT2A | Potent (enzymatic) | - | |

| Potent (cell-based) | MTAP-deleted models | |||

| PF-9366 | MAT2A | 1,200 (cell-based) | - | |

| Compound 17 | MAT2A | 430 (enzymatic) | - | |

| 1,400 (cell-based) | HCT116 MTAP-/- | |||

| Compound 9 | MAT2A | 20 (enzymatic) | - | |

| 10 (cell-based) | HAP1 MTAP-/- | |||

| SCR-7952 | MAT2A | Highly potent | HCT116 MTAP-/- |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the discovery and characterization of MAT2A inhibitors.

MAT2A Enzymatic Activity Assay (Colorimetric)

This assay measures the activity of MAT2A by quantifying the amount of inorganic phosphate produced during the conversion of ATP to SAM.

Materials:

-

Recombinant human MAT2A enzyme

-

ATP solution

-

L-Methionine solution

-

MAT2A Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2)

-

Colorimetric phosphate detection reagent (e.g., Malachite Green-based)

-

Test compounds dissolved in DMSO

-

96-well or 384-well microplates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in MAT2A Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells and typically below 1%.

-

Reaction Setup:

-

Add the diluted test compounds or vehicle control (DMSO in assay buffer) to the wells of the microplate.

-

Add the recombinant MAT2A enzyme to each well, except for the "no enzyme" blank controls.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound binding to the enzyme.

-

-

Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of ATP and L-Methionine to all wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Detection:

-

Stop the reaction and develop the color by adding the colorimetric phosphate detection reagent to each well.

-

Incubate at room temperature for 15-30 minutes to allow for color development.

-

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for Malachite Green-based reagents) using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the "no enzyme" blank from all other readings.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based Assay for MAT2A Inhibition: SDMA Western Blot

This assay assesses the downstream cellular activity of MAT2A inhibitors by measuring the levels of symmetric dimethylarginine (SDMA), a product of PRMT5-mediated methylation that is dependent on SAM levels.

Materials:

-

MTAP-deleted and MTAP-wildtype cancer cell lines (e.g., HCT116)

-

Cell culture medium and supplements

-

Test compounds dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-SDMA, anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate MTAP-deleted and MTAP-wildtype cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds or vehicle control (DMSO) for a specified period (e.g., 72 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Collect the cell lysates and clarify by centrifugation.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Incubate the membrane with the primary antibody for the loading control (e.g., anti-GAPDH).

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Quantify the band intensities for SDMA and the loading control.

-

Normalize the SDMA signal to the loading control for each sample.

-

Calculate the percent reduction in SDMA levels for each compound concentration relative to the vehicle control to determine the cellular potency of the inhibitor.

-

Synthesis of Novel MAT2A Inhibitors

The development of MAT2A inhibitors has led to the exploration of diverse chemical scaffolds. This section outlines general synthetic strategies for two prominent classes of MAT2A inhibitors.

Synthesis of Pyrimidine-Based MAT2A Inhibitors

Pyrimidine-based scaffolds are common in kinase inhibitors and have been successfully adapted for MAT2A. A general synthetic approach involves the sequential functionalization of a di- or tri-substituted pyrimidine core.

Caption: A generalized synthetic route for pyrimidine-based MAT2A inhibitors.

Synthesis of Quinazolinone-Based MAT2A Inhibitors

Quinazolinone derivatives represent another important class of MAT2A inhibitors. Their synthesis often involves the construction of the fused heterocyclic ring system from substituted anthranilic acid derivatives.

Caption: A general synthetic pathway for quinazolinone-based MAT2A inhibitors.

Conclusion and Future Directions

The discovery and development of MAT2A inhibitors represent a significant advancement in precision oncology, offering a targeted therapeutic strategy for a substantial patient population with MTAP-deleted cancers. The first-in-class inhibitors, such as AG-270 and IDE397, have shown promising preclinical and early clinical activity, validating MAT2A as a druggable target.

Future research in this field will likely focus on several key areas:

-

Development of next-generation inhibitors: Efforts will continue to identify novel scaffolds with improved potency, selectivity, and pharmacokinetic properties.

-

Exploration of combination therapies: Combining MAT2A inhibitors with other targeted agents or standard-of-care chemotherapies may overcome potential resistance mechanisms and enhance anti-tumor efficacy.

-

Biomarker discovery: The identification of predictive biomarkers beyond MTAP deletion could help to further refine the patient population most likely to benefit from MAT2A inhibition.

-

Understanding resistance mechanisms: Investigating the mechanisms by which cancer cells may develop resistance to MAT2A inhibitors will be crucial for the long-term success of this therapeutic approach.

This technical guide provides a solid foundation for researchers and drug developers to contribute to this exciting and rapidly evolving field, with the ultimate goal of translating the promise of MAT2A inhibition into meaningful clinical benefits for cancer patients.

References

The Precision Strike: A Technical Guide to MAT2A Inhibition in MTAP-Deleted Cancers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The codeletion of the methylthioadenosine phosphorylase (MTAP) gene, frequently occurring alongside the tumor suppressor CDKN2A in approximately 15% of human cancers, creates a unique metabolic vulnerability.[1][2][3][4] This event leads to the accumulation of methylthioadenosine (MTA), a metabolite that partially inhibits the protein arginine methyltransferase 5 (PRMT5).[3] Consequently, these cancer cells become exquisitely dependent on methionine adenosyltransferase 2A (MAT2A) for the synthesis of S-adenosylmethionine (SAM), the essential methyl donor for PRMT5 and other methyltransferases. This sets the stage for a synthetic lethal therapeutic strategy: inhibiting MAT2A in MTAP-deleted tumors leads to a significant reduction in SAM levels, further crippling PRMT5 activity and ultimately triggering cancer cell death. This guide provides an in-depth exploration of the mechanism of action of MAT2A inhibitors in this context, presenting key preclinical and clinical data, detailed experimental protocols, and visual representations of the underlying biological processes.

Core Mechanism of Action: A Synthetic Lethal Interaction

The therapeutic rationale for MAT2A inhibitors in MTAP-deleted cancers is rooted in the principle of synthetic lethality, where the loss of two genes (or the inhibition of one gene product in the context of another's loss) is lethal to a cell, while the loss of either one alone is not.

In healthy cells and MTAP-proficient cancer cells, MTAP efficiently metabolizes MTA. However, in cancer cells with homozygous deletion of MTAP, the inability to clear MTA leads to its accumulation. MTA acts as a competitive inhibitor of PRMT5, an enzyme crucial for various cellular processes including mRNA splicing, by competing with its substrate, SAM. This partial inhibition of PRMT5 makes the cancer cells highly reliant on a steady supply of SAM to maintain sufficient PRMT5 activity for survival.

MAT2A is the primary enzyme responsible for synthesizing SAM from methionine and ATP. By inhibiting MAT2A, the intracellular pool of SAM is significantly depleted. In MTAP-deleted cells, this SAM depletion exacerbates the already compromised PRMT5 activity, pushing it below a critical threshold. This severe inhibition of PRMT5 leads to a cascade of downstream effects, including:

-

Aberrant mRNA Splicing: PRMT5 is essential for the proper functioning of the spliceosome. Its inhibition leads to widespread splicing defects, including intron retention.

-

DNA Damage: The disruption of normal cellular processes, including splicing, results in the accumulation of DNA damage.

-

Cell Cycle Arrest and Apoptosis: The culmination of these cellular insults triggers cell cycle arrest and programmed cell death (apoptosis).

This selective vulnerability of MTAP-deleted cancer cells to MAT2A inhibition forms the basis of a targeted therapeutic approach with a potentially wide therapeutic window, as normal cells with functional MTAP are less affected.

Quantitative Data Summary

The following tables summarize key quantitative data for prominent MAT2A inhibitors in MTAP-deleted cancer models.

Table 1: In Vitro Potency of MAT2A Inhibitors

| Inhibitor | Cell Line (MTAP status) | Assay Type | IC50 / GI50 | Reference |

| IDE397 | HCT116 MTAP-/- | Proliferation | Potent Inhibition | |

| AG-270 | HCT116 MTAP-/- | Growth Inhibition | ~260 nM | |

| AGI-24512 | HCT116 MTAP-del | Proliferation | ~100 nM | |

| Compound 30 | HCT-116 MTAP-deleted | MAT2A Inhibition | High Potency |

Table 2: In Vivo Efficacy of MAT2A Inhibitors in Xenograft Models

| Inhibitor | Model | Dosage | Outcome | Reference |

| IDE397 | MTAP-deleted PDX models | 30 mg/kg/day | Consistent tumor growth inhibition | |

| IDE397 + Pemetrexed | NSCLC adenocarcinoma PDX (LXFA 737) | 10 mg/kg QD IDE397 + 25 mg/kg Pemetrexed | Tumor regressions | |

| IDE397 + Docetaxel | NSCLC CDX (NCI-H838) | 30 mg/kg QD IDE397 + 10 mg/kg QW Docetaxel | Enhanced anti-tumor efficacy | |

| IDE397 + PRMT5iMTA | Not Specified | 3 mg/kg QD IDE397 + 30 mg/kg BID PRMT5iMTA | Complete tumor regressions | |

| AG-270 | MTAP-null tumors | Dose-dependent | Inhibition of tumor growth | |

| Compound 28 | MTAP knockout HCT116 xenograft | Not Specified | Antitumor response | |

| Compound 30 | HCT-116 MTAP-deleted xenograft | 20 mg/kg QD | 60% Tumor Growth Inhibition |

Table 3: Pharmacodynamic Effects of MAT2A Inhibitors

| Inhibitor | Model | Biomarker | Effect | Reference |

| AG-270/S095033 | Patients with advanced malignancies | Plasma SAM | 54% to 70% reduction | |

| AG-270/S095033 | Patients with advanced malignancies | Tumor SDMA | Decrease | |

| IDE397 | HCT116 MTAP-/- cells | Cellular SAM | Equivalent inhibition regardless of MTAP status | |

| IDE397 | HCT116 MTAP-/- cells | Protein SDMA | Selective inhibition | |

| Compound 30 | HCT-116 MTAP-deleted xenograft | Tumor SAM | 79% reduction |

Signaling Pathways and Logical Relationships

Signaling Pathway of MAT2A Inhibition in MTAP-Deleted Cancer

Caption: MAT2A inhibition in MTAP-deleted cancer.

Logical Relationship of Synthetic Lethality

Caption: Synthetic lethality between MTAP loss and MAT2A inhibition.

Key Experimental Protocols

Biochemical Assay for MAT2A Inhibition (Colorimetric)

This protocol is adapted from commercially available MAT2A inhibitor screening kits and measures the amount of inorganic phosphate released during the conversion of ATP to SAM.

Materials:

-

Recombinant human MAT2A enzyme

-

ATP

-

L-Methionine

-

5x MAT2A Assay Buffer

-

Colorimetric Detection Reagent (e.g., BIOMOL GREEN™)

-

Test compound dissolved in DMSO

-

384-well microplate

-

Plate reader capable of measuring absorbance at ~620 nm

Procedure:

-

Prepare 1x MAT2A Assay Buffer: Dilute the 5x stock to 1x with deionized water.

-

Prepare Compound Dilutions: Prepare a serial dilution of the test compound in 1x MAT2A Assay Buffer. The final DMSO concentration in the assay should not exceed 1%. Include a "no inhibitor" positive control and a "no enzyme" blank control containing the same concentration of DMSO.

-

Prepare Enzyme Solution: Thaw the recombinant MAT2A enzyme on ice. Dilute the enzyme to the desired working concentration in 1x MAT2A Assay Buffer.

-

Assay Reaction: a. To each well of the 384-well plate, add 5 µL of the diluted test compound or control solution. b. Add 10 µL of the diluted MAT2A enzyme to the "Test Inhibitor" and "Positive Control" wells. c. Add 10 µL of 1x MAT2A Assay Buffer to the "Blank" wells. d. Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Initiate Reaction: a. Prepare a Master Mix of substrates containing L-Methionine and ATP in 1x MAT2A Assay Buffer at 2x the final desired concentration. b. Add 5 µL of the Master Mix to all wells to initiate the reaction. The final reaction volume is 20 µL.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Detection: a. Add 80 µL of the Colorimetric Detection Reagent to each well. b. Incubate at room temperature for 20-30 minutes to allow for color development.

-

Data Acquisition: Measure the absorbance at ~620 nm using a plate reader.

-

Data Analysis: Subtract the absorbance of the "Blank" control from all other wells. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT-based)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

MTAP-deleted and MTAP-wildtype cancer cell lines

-

Complete cell culture medium

-

MAT2A inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the MAT2A inhibitor in complete culture medium. Replace the medium in the wells with the medium containing the inhibitor or vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blot for Symmetric Dimethyl Arginine (SDMA)

This protocol is to assess the pharmacodynamic effect of MAT2A inhibitors on PRMT5 activity by measuring the levels of symmetrically dimethylated arginine on substrate proteins.

Materials:

-

Cell lysates from treated and untreated cells

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against SDMA

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

SDS-PAGE: Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again with TBST.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against a loading control to ensure equal protein loading.

Experimental Workflow for a Xenograft Study

Caption: Workflow for a preclinical xenograft study.

Conclusion and Future Directions

The inhibition of MAT2A in MTAP-deleted cancers represents a promising and highly selective therapeutic strategy. The robust preclinical and emerging clinical data for inhibitors like IDE397 and AG-270 underscore the potential of this approach. Future research will likely focus on identifying biomarkers of response and resistance, exploring rational combination therapies to overcome potential resistance mechanisms, and expanding the application of this synthetic lethal strategy to a broader range of MTAP-deleted malignancies. The detailed methodologies and data presented in this guide are intended to facilitate further research and development in this exciting area of precision oncology.

References

The Lynchpin of Cellular Methylation: A Technical Guide to the Biochemical Role of MAT2A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionine Adenosyltransferase 2A (MAT2A) stands as a central enzyme in cellular metabolism, catalyzing the sole biosynthetic reaction for S-adenosylmethionine (SAM), the universal methyl donor. This technical guide provides an in-depth exploration of the biochemical role of MAT2A in cellular methylation. We will dissect its enzymatic function and regulation, its profound implications in pathological states, particularly cancer, and its emergence as a compelling therapeutic target. This document offers a comprehensive resource, amalgamating quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate a deeper understanding of MAT2A's pivotal role in cellular homeostasis and disease.

Introduction: The Central Role of MAT2A in Cellular Metabolism

Methionine Adenosyltransferase 2A (MAT2A) is a rate-limiting enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM) from L-methionine and ATP.[1][2][3][4] SAM is the principal methyl donor for the methylation of a vast array of biomolecules, including DNA, RNA, proteins, and lipids.[5] These methylation events are critical for the regulation of gene expression, signal transduction, and overall cellular homeostasis. The MAT2A isoenzyme is ubiquitously expressed in extrahepatic tissues, whereas the MAT1A isoform is predominantly found in the liver. In numerous cancers, a metabolic shift occurs, characterized by the downregulation of MAT1A and the upregulation of MAT2A, which is associated with increased proliferation and malignancy. This guide delves into the core biochemical functions of MAT2A, its kinetic properties, regulatory mechanisms, and its critical involvement in oncogenesis.

Enzymatic Function and Kinetics of MAT2A

MAT2A catalyzes the transfer of the adenosyl group from ATP to the sulfur atom of methionine, forming SAM, pyrophosphate (PPi), and orthophosphate (Pi). The reaction proceeds via a two-step mechanism involving the formation of a tripolyphosphate intermediate.

Kinetic Mechanism

In-depth kinetic studies have revealed that human MAT2A follows a strictly ordered sequential kinetic mechanism. In this mechanism, ATP binds to the enzyme first, followed by the binding of L-methionine. After the catalytic reaction, SAM is the first product to be released, followed by the random release of pyrophosphate and phosphate.

Quantitative Kinetic Parameters

The enzymatic efficiency of MAT2A has been characterized by determining its key kinetic constants. These parameters are crucial for understanding its catalytic mechanism and for the development of inhibitors.

| Parameter | Value | Substrate/Conditions | Reference |

| Km (ATP) | 50 ± 10 µM | L-Met saturating | |

| Km (ATP) | 98 µM | - | |

| Kd (ATP) | 80 ± 30 µM | Isothermal Titration Calorimetry | |

| Km (L-Methionine) | 5 ± 2 µM | ATP saturating | |

| Km (L-Methionine) | 23 µM | - | |

| kcat | 0.27 s⁻¹ | - | |

| Kii (SAM vs ATP) | 230 ± 50 µM | Uncompetitive inhibition | |

| Kis (l-cLeu vs L-Met) | 290 ± 30 µM | Competitive inhibition |

Table 1: Summary of MAT2A Kinetic Parameters. This table presents a compilation of key kinetic constants for human MAT2A, providing insights into its substrate affinity and catalytic turnover rate.

Regulation of MAT2A Activity and Expression

The cellular activity of MAT2A is tightly regulated at both the protein and transcriptional levels to maintain SAM homeostasis.

Allosteric Regulation by MAT2B

MAT2A activity is modulated by its regulatory subunit, MAT2B. While MAT2B itself is catalytically inactive, it binds to an allosteric site on MAT2A. Interestingly, studies have shown that under conditions where MAT2A is fully complexed with MAT2B, there is no significant change in the kinetic parameters of MAT2A. However, MAT2B plays a crucial role in stabilizing MAT2A, protecting it from rapid inactivation at physiological concentrations.

Transcriptional Regulation

The expression of the MAT2A gene is controlled by a complex interplay of transcription factors and signaling pathways. Growth factors such as insulin-like growth factor-1 (IGF-1) can induce MAT2A expression through the activation of transcription factors like AP-1 and NF-κB. Furthermore, the transcription factors Sp1 and E2F have been shown to play a decisive role in the induction of MAT2A during liver cell proliferation.

The Role of MAT2A in Cellular Methylation and Cancer

As the primary producer of SAM in non-liver tissues, MAT2A is at the heart of cellular methylation processes. Dysregulation of MAT2A expression and activity has profound consequences, particularly in the context of cancer.

Impact on DNA and Histone Methylation

The SAM synthesized by MAT2A is the substrate for DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs). These enzymes are responsible for establishing and maintaining epigenetic patterns that regulate gene expression. Upregulation of MAT2A in cancer cells leads to altered DNA and histone methylation landscapes, contributing to oncogenic transcriptional programs. Inhibition of MAT2A has been shown to reduce global levels of histone methylation marks, including H3K4me3 and H3K27me3.

MAT2A Expression in Cancer

Numerous studies have documented the overexpression of MAT2A in a wide range of cancers, including liver, colon, gastric, and breast cancer, when compared to corresponding normal tissues. This elevated expression is often associated with a more aggressive tumor phenotype and poorer patient prognosis.

| Cancer Type | MAT2A Expression Change (Tumor vs. Normal) | Reference |

| Liver (LIHC) | Upregulated (mRNA and protein) | |

| Breast Cancer | Cytoplasmic upregulation; higher C/N ratio correlates with poor survival | |

| Colon Cancer | Upregulated (mRNA and protein) | |

| Gastric Cancer | Upregulated | |

| Renal Cell Carcinoma (RCC) | Downregulated (protein) |

Table 2: MAT2A Expression in Various Cancers. This table summarizes the observed changes in MAT2A expression in different tumor types compared to normal tissues, highlighting its prevalent upregulation in many malignancies.

MAT2A as a Therapeutic Target

The critical role of MAT2A in supporting the metabolic and epigenetic reprogramming of cancer cells has positioned it as a promising therapeutic target. The development of small molecule inhibitors of MAT2A has shown significant anti-proliferative effects in preclinical cancer models. A particularly compelling strategy involves targeting MAT2A in cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a condition that renders these tumors highly dependent on MAT2A for survival.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the biochemical function of MAT2A.

MAT2A Enzyme Activity Assay

This protocol describes a colorimetric assay to measure the enzymatic activity of MAT2A by detecting the phosphate produced during the reaction.

Materials:

-

Purified recombinant MAT2A enzyme

-

5x MAT2A Assay Buffer

-

ATP solution

-

L-Methionine solution

-

Colorimetric Detection Reagent

-

384-well microplate

-

Microplate reader capable of measuring absorbance at 630 nm

Procedure:

-

Prepare a 1x MAT2A Assay Buffer by diluting the 5x stock with deionized water.

-

Prepare a master mixture containing 5x MAT2A Assay Buffer, ATP, and L-Methionine.

-

For inhibitor screening, pre-incubate the MAT2A enzyme with the test compound for a specified period.

-

Initiate the enzymatic reaction by adding the MAT2A enzyme to the master mixture in the microplate wells.

-

Incubate the plate at 37°C for a defined time (e.g., 1 hour).

-

Stop the reaction and add the Colorimetric Detection Reagent to each well.

-

Incubate at room temperature for 15 minutes to allow for color development.

-

Measure the absorbance at 630 nm using a microplate reader.

-

Calculate the enzyme activity based on a standard curve generated with known phosphate concentrations.

Quantification of Intracellular SAM and SAH by LC-MS/MS

This protocol outlines the steps for the sensitive and accurate measurement of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) levels in biological samples using liquid chromatography-tandem mass spectrometry.

Materials:

-

Cell or tissue samples

-

Internal standards ([²H₃]-SAM and [¹³C₅]-SAH)

-

Perchloric acid (PCA) for extraction

-

Hypercarb column (or equivalent)

-

LC-MS/MS system

Procedure:

-

Sample Preparation: Homogenize cell or tissue samples in ice-cold 0.4 M PCA.

-

Centrifugation: Centrifuge the homogenate to pellet proteins and cellular debris.

-

Internal Standard Spiking: Add a known amount of the internal standard mixture to the supernatant.

-

Neutralization: Adjust the pH of the sample to 5-7 with potassium phosphate to precipitate perchlorate.

-

Chromatographic Separation: Inject the clear supernatant onto an LC system equipped with a Hypercarb column for separation of SAM and SAH.

-

Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for SAM, SAH, and their respective internal standards.

-

Quantification: Calculate the concentrations of SAM and SAH in the samples by comparing the peak area ratios of the analytes to their internal standards against a calibration curve.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Histone Methylation Analysis

This protocol provides a general workflow for analyzing genome-wide changes in histone methylation patterns following the modulation of MAT2A activity.

Materials:

-

Formaldehyde for cross-linking

-

Cell lysis and chromatin shearing reagents

-

Antibodies specific for histone methylation marks (e.g., H3K4me3, H3K27me3)

-

Protein A/G magnetic beads

-

Reagents for reverse cross-linking and DNA purification

-

DNA library preparation kit for sequencing

-

Next-generation sequencing platform

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Preparation: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone modification of interest.

-

Immune Complex Capture: Capture the antibody-histone-DNA complexes using protein A/G magnetic beads.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links.

-

DNA Purification: Purify the DNA from the eluted sample.

-

Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions enriched for the specific histone modification. Compare the enrichment profiles between control and MAT2A-inhibited samples to identify differential methylation.

Signaling Pathways and Experimental Workflows

Visualizing the intricate network of interactions involving MAT2A is crucial for a comprehensive understanding of its function. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental approaches.

Caption: The Methionine Cycle and its connection to cellular methylation.

Caption: Upstream and downstream signaling pathways involving MAT2A.

Caption: Experimental workflow for studying the effects of MAT2A inhibition.

Conclusion

MAT2A is a fundamentally important enzyme that sits at the crossroads of metabolism and epigenetics. Its role in catalyzing the synthesis of SAM makes it an indispensable component of cellular methylation reactions that govern a multitude of cellular processes. The aberrant expression and activity of MAT2A in various cancers underscore its significance in pathology and highlight its potential as a high-value therapeutic target. This technical guide has provided a detailed overview of the biochemical role of MAT2A, supported by quantitative data, experimental methodologies, and pathway diagrams. It is our hope that this comprehensive resource will serve as a valuable tool for researchers and drug development professionals working to unravel the complexities of cellular methylation and to develop novel therapeutic strategies targeting MAT2A.

References

- 1. Methionine adenosyltransferases in cancers: Mechanisms of dysregulation and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Translocation of Methionine Adenosyl Transferase MAT2A and Its Prognostic Relevance for Liver Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Overview of Methionine Adenosyltransferase 2A (MAT2A) as an Anticancer Target: Structure, Function, and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]

MAT2A as a therapeutic target in oncology review

An In-depth Technical Guide for Researchers and Drug Development Professionals

Methionine adenosyltransferase 2A (MAT2A) has emerged as a critical therapeutic target in oncology due to its central role in cellular metabolism and epigenetic regulation, processes that are frequently dysregulated in cancer. This guide provides a comprehensive overview of MAT2A's function in cancer, the rationale for its inhibition, and the current landscape of therapeutic development.

The Core Function of MAT2A: Fueling Cancer's Epigenetic Engine

MAT2A is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. These reactions are fundamental to cellular homeostasis, regulating DNA, RNA, and protein methylation, which in turn control gene expression and cell cycle regulation. In cancer cells, the demand for SAM is significantly elevated to support their rapid growth and proliferation.

The enzyme exists in two primary forms: MAT1A, predominantly expressed in the healthy liver, and MAT2A, which is widely distributed in other tissues.[1] A common hallmark of many cancers, including liver, colon, gastric, breast, pancreatic, and prostate cancers, is a switch from MAT1A to MAT2A expression.[1] This isoform switching results in lower steady-state SAM levels, which paradoxically favors proliferative signaling and confers a growth and survival advantage to cancer cells.[1]

The "Synthetic Lethality" Approach: Targeting MAT2A in MTAP-Deleted Cancers

A particularly promising therapeutic strategy involves targeting MAT2A in cancers with a specific genetic vulnerability: the deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP deletion occurs in approximately 15% of all human cancers. The absence of MTAP leads to the accumulation of methylthioadenosine (MTA), a byproduct of the polyamine synthesis pathway. MTA is a natural inhibitor of the enzyme protein arginine N-methyltransferase 5 (PRMT5).

This creates a "synthetic lethal" relationship with MAT2A. In MTAP-deleted cells, the partial inhibition of PRMT5 by MTA makes these cells exquisitely dependent on a high supply of SAM for other essential methylation reactions. By inhibiting MAT2A and thereby reducing SAM levels, cancer cells with MTAP deletion are selectively killed, while normal cells with intact MTAP are largely spared. This targeted approach forms the basis for the clinical development of several MAT2A inhibitors.

Signaling Pathways Involving MAT2A in Oncology

MAT2A is implicated in several key signaling pathways that drive tumorigenesis. Its upregulation is often induced by growth factors such as epidermal growth factor (EGF), insulin-like growth factor-1 (IGF-1), and leptin through the activation of transcription factors like AP-1 and NF-κB. Furthermore, MAT2A is involved in the RAS-RAF-MEK-ERK signaling cascade, a pathway frequently mutated in various cancers. In gastric cancer, a MAT2A-RIP1 signaling axis has been shown to reprogram monocytes towards a protumor phenotype.

Below is a diagram illustrating the central role of MAT2A in the methionine cycle and its influence on cancer-related pathways.

References

structural biology of MAT2A and inhibitor binding

An In-depth Guide to the Structural Biology of Methionine Adenosyltransferase 2A (MAT2A) and Inhibitor Binding

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions.[1][2] Dysregulation of MAT2A activity and its subsequent effects on cellular SAM levels are implicated in various diseases, most notably cancer.[3][4] The enzyme's role in sustaining the altered metabolic and epigenetic states of cancer cells, particularly those with a methylthioadenosine phosphorylase (MTAP) gene deletion, has positioned it as a high-priority target for therapeutic intervention.[1] This technical guide provides a comprehensive overview of the structural biology of MAT2A, its enzymatic mechanism, and the binding modes of its inhibitors, with a focus on allosteric modulators that are currently a major focus of drug discovery efforts.

MAT2A Structure and Function

The MAT Family of Enzymes

In mammals, three genes encode for MAT enzymes: MAT1A, MAT2A, and MAT2B. MAT1A is primarily expressed in the liver, while MAT2A is ubiquitously expressed in extrahepatic tissues and is frequently upregulated in cancer cells. MAT2A encodes the catalytic α2 subunit, which shares 84% sequence similarity with the MAT1A-encoded α1 subunit. The MAT2B gene encodes a regulatory β subunit that modulates the activity of the MAT2A catalytic core.

MAT2A Catalytic and Regulatory Subunits

The functional MAT2A enzyme is a homodimer of two α2 catalytic subunits. This dimeric structure is essential for its activity, creating an allosteric regulatory site at the dimer interface. The MAT2A catalytic subunit can associate with the MAT2B regulatory subunit to form a larger complex. Structural studies using X-ray crystallography and solution X-ray scattering have revealed that this complex has an unexpected stoichiometry of four α2 subunits and two β subunits, forming a ((α2)₂)₂-(β)₂ hetero-oligomer.

Structural Overview

High-resolution crystal structures of human MAT2A have provided a detailed "structural movie" of its catalytic cycle. Each monomer of the MAT2A dimer forms a distinct active site where the substrates, L-methionine and ATP, bind. The binding of these substrates and the subsequent formation of SAM are facilitated by specific residues within the catalytic pocket and coordinated by essential magnesium and potassium ions.

A key structural feature is a flexible "gating loop" which undergoes conformational changes during the catalytic cycle to control substrate access and product release. The most significant structural feature from a drug discovery perspective is the allosteric pocket located at the interface of the two MAT2A monomers. This is the binding site for the regulatory MAT2B subunit and, crucially, for a class of highly potent and specific allosteric inhibitors.

Enzymatic Mechanism and Kinetics

MAT2A catalyzes the formation of SAM from L-methionine and ATP in a two-step reaction. The first step involves the nucleophilic attack of the sulfur atom of methionine on the C5' atom of ATP, forming SAM and an intermediate, triphosphate (PPPi). The second step is the hydrolysis of this triphosphate into inorganic pyrophosphate (PPi) and phosphate (Pi).

Kinetic Mechanism

In-depth kinetic studies have demonstrated that MAT2A follows a strictly ordered sequential kinetic mechanism. In this mechanism, ATP must bind to the enzyme first, followed by L-methionine, before the chemical reaction can occur. The product, SAM, is released first, followed by the random release of phosphate and pyrophosphate. Product inhibition studies have shown that SAM acts as a non-competitive inhibitor with respect to both ATP and methionine.

Quantitative Kinetic Parameters

The following table summarizes key kinetic and binding constants for human MAT2A.

| Parameter | Value | Method | Conditions | Reference |

| Km (ATP) | 50 ± 10 µM | LC-MS Assay | 22 °C, pH 7.5 | |

| Kd (ATP) | 80 ± 30 µM | ITC | 20 °C, in the absence of L-Met | |

| Km (L-Met) | 5 ± 2 µM | LC-MS Assay | 22 °C, pH 7.5 | |

| Ki (SAM) | 136 ± 7 µM (vs. ATP) | Enzyme Assay | - | |

| Ki (SAM) | 81 ± 10 µM (vs. L-Met) | Enzyme Assay | - | |

| Kd (MAT2A-MAT2B) | 6 ± 1 nM | ITC | - |

MAT2A Signaling and Role in Cancer

MAT2A is a central node in cellular metabolism, linking methionine metabolism to the epigenetic landscape through the production of SAM. Upregulation of MAT2A provides a growth and survival advantage to cancer cells.

The MAT2A-SAM-PRMT5 Axis in MTAP-Deleted Cancers

A key breakthrough in targeting MAT2A was the discovery of its synthetic lethal interaction with the loss of the MTAP gene. MTAP is co-deleted with the tumor suppressor gene CDKN2A in approximately 15% of all human cancers. MTAP deficiency leads to the accumulation of its substrate, methylthioadenosine (MTA), a potent inhibitor of the enzyme Protein Arginine Methyltransferase 5 (PRMT5). This partial inhibition makes PRMT5 activity highly dependent on high concentrations of its substrate, SAM. By inhibiting MAT2A, the production of SAM is reduced, leading to a further decrease in PRMT5 activity, which impairs mRNA splicing, induces DNA damage, and ultimately causes selective cell death in MTAP-deleted cancer cells.

Caption: The MAT2A-PRMT5 synthetic lethal pathway in MTAP-deleted cancers.

Other Signaling Roles

MAT2A has been implicated in other cancer-related signaling pathways. In gastric cancer, a MAT2A-RIP1 signaling axis has been shown to reprogram monocytes. MAT2A inhibition can also reduce global histone methylation, sensitizing cancer cells to chemotherapy.

Inhibitor Binding and Structural Data

The majority of clinically advanced MAT2A inhibitors are allosteric modulators that bind to a pocket at the dimer interface, the same site occupied by the regulatory MAT2B subunit. This binding mode does not compete with the substrates ATP or methionine but instead modulates the enzyme's activity.

Allosteric Inhibition Mechanism

Binding of an allosteric inhibitor to the dimer interface stabilizes a less active conformation of the enzyme. X-ray co-crystal structures reveal that these inhibitors occupy one-half of the symmetrical binding site, mimicking the interaction of the MAT2B protein. This allosteric binding alters the active site, resulting in decreased enzyme turnover.

Caption: Allosteric inhibitors bind the MAT2B site to induce an inactive state.

Representative MAT2A Inhibitors

A growing number of potent and selective allosteric MAT2A inhibitors have been developed. The table below summarizes the activity of several key compounds.

| Inhibitor | Type | IC₅₀ (Enzymatic) | IC₅₀ (Cellular, MTAP-/-) | Status/Reference |

| PF-9366 | Allosteric | 420 nM | 10 µM (Huh-7) | Preclinical. |

| AG-270 | Allosteric | ~8 nM | Potent | First-in-class, clinical trials. |

| IDE397 | Allosteric | Potent | Potent | First-in-class, clinical trials. |

| SCR-7952 | Allosteric | Potent | Potent | Preclinical, highly selective. |

| FIDAS Agents | Orthosteric? | - | Low nM | Preclinical, binds catalytic subunit. |

| AKBA | Allosteric | - | - | Natural product, Kd = 129 nM. |

| Compound 8 | Allosteric | 18 nM | 52 nM | Preclinical, high oral bioavailability. |

Structural Data from PDB

The Protein Data Bank (PDB) contains numerous crystal structures of human MAT2A, providing atomic-level insights into ligand binding.

| PDB ID | Resolution (Å) | Ligands | Description | Reference |

| 5A1G | 1.83 | S-adenosylethionine, PPNP | MAT2A in complex with product/substrate analogs | |

| 7KCC | 1.32 | SAM, AG-270 | Complex with the clinical inhibitor AG-270 | |

| 8P1T | 1.44 | SAM, Z237451470 | Complex with a novel virtual screening hit | |

| 8P4H | 1.71 | SAM, IDEAYA cmpd A | Complex with a novel allosteric compound | |

| 7RXX | 1.25 | Methylthioadenosine, Sulfate | Structure capturing ligands in the active site |

Key Experimental Protocols

Reproducible and robust experimental methods are crucial for studying MAT2A structure and function. Below are generalized protocols for key assays.

Recombinant MAT2A Expression and Purification

-

Expression: Human MAT2A cDNA is cloned into an expression vector (e.g., pET vector with an N-terminal His-tag) and transformed into E. coli BL21(DE3) cells. Cells are grown in LB media at 37°C to an OD₆₀₀ of ~0.6-0.8. Protein expression is induced with IPTG (e.g., 0.5 mM) and cells are incubated overnight at a lower temperature (e.g., 18°C).

-

Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 1 mM TCEP, protease inhibitors), and lysed by sonication or microfluidization.

-

Purification: The lysate is clarified by ultracentrifugation. The supernatant is loaded onto a Ni-NTA affinity column. The column is washed, and the protein is eluted with an imidazole gradient.

-

Further Purification: The His-tag is cleaved (if desired), and the protein is further purified by size-exclusion chromatography to obtain a homogenous, dimeric MAT2A preparation. Protein purity is assessed by SDS-PAGE.

MAT2A Enzymatic Activity Assay (Colorimetric)

This assay measures the production of phosphate, a byproduct of the MAT2A reaction.

-

Reaction Setup: Assays are performed in a 96- or 384-well plate format. The reaction buffer typically contains 50 mM Tris pH 7.5-8.0, 50-100 mM KCl, 10 mM MgCl₂, and a detergent like 0.05% Brij-35.

-

Inhibitor Addition: For inhibitor studies, serially diluted compounds in DMSO are pre-incubated with the MAT2A enzyme (e.g., 20 µg/mL) for 15-30 minutes at room temperature. The final DMSO concentration should be kept low (≤1%).

-

Reaction Initiation: The reaction is initiated by adding substrates L-methionine (e.g., 100 µM) and ATP (e.g., 100 µM). The reaction is allowed to proceed for a set time (e.g., 30 minutes) at room temperature or 37°C.

-

Detection: A colorimetric phosphate detection reagent (e.g., PiColorLock™ or Malachite Green-based) is added. This reagent reacts with the generated phosphate to produce a stable chromophore.

-

Measurement: After a final incubation (e.g., 30 minutes), the absorbance is measured at the appropriate wavelength (e.g., 570-650 nm) using a plate reader.

-

Data Analysis: A standard curve using known phosphate concentrations is used to quantify the amount of product formed. For inhibition studies, IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.

-

Sample Preparation: Purified MAT2A protein is dialyzed extensively against the ITC buffer (e.g., 50 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM TCEP). The ligand (e.g., ATP, inhibitor) is dissolved in the final dialysis buffer to minimize heat of dilution effects.

-

ITC Experiment: The MAT2A protein solution is placed in the sample cell of the calorimeter. The ligand solution is loaded into the injection syringe.

-

Titration: A series of small, precisely measured injections of the ligand are made into the protein solution at a constant temperature (e.g., 20-25°C).

-

Data Acquisition: The heat change associated with each injection is measured and recorded as a power differential required to maintain zero temperature difference between the sample and reference cells.

-

Data Analysis: The raw data (heat pulses) are integrated to yield the heat change per mole of injectant. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the Kd, enthalpy (ΔH), and stoichiometry (n).

X-ray Crystallography Workflow

Caption: A typical workflow for determining the crystal structure of MAT2A.

Conclusion and Future Perspectives

The structural and functional characterization of MAT2A has been instrumental in establishing it as a validated and tractable cancer drug target. High-resolution crystal structures have illuminated the allosteric binding site at the dimer interface, enabling the structure-guided design of potent and selective inhibitors. The synthetic lethal relationship between MAT2A inhibition and MTAP deletion provides a clear patient selection strategy, paving the way for precision oncology therapeutics.

Future research will likely focus on several key areas: overcoming potential resistance mechanisms, exploring the therapeutic potential of MAT2A inhibitors beyond MTAP-deleted cancers, and investigating combination strategies with other targeted agents, such as PRMT5 inhibitors or standard chemotherapies, to achieve synergistic anti-tumor effects. The continued application of advanced structural biology techniques, including cryo-electron microscopy (cryo-EM) for larger MAT2A complexes, will undoubtedly continue to provide critical insights, guiding the development of the next generation of MAT2A-targeted therapies.

References

- 1. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]

- 3. Methionine adenosyltransferases in cancers: Mechanisms of dysregulation and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

Unveiling Novel Allosteric Inhibitors of MAT2A: A Technical Guide for Drug Discovery

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the identification and characterization of novel allosteric inhibitors of Methionine Adenosyltransferase 2A (MAT2A). MAT2A is a critical enzyme in cellular metabolism, and its inhibition has emerged as a promising therapeutic strategy, particularly in the context of cancers with methylthioadenosine phosphorylase (MTAP) gene deletion.

Introduction: The Therapeutic Rationale for MAT2A Inhibition

Methionine Adenosyltransferase 2A (MAT2A) is the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions, including the methylation of DNA, RNA, and proteins.[1] In most healthy adult tissues, the liver-specific isoform MAT1A is predominantly expressed, while MAT2A is found in extrahepatic tissues.[2] However, many cancer cells exhibit a metabolic shift, upregulating MAT2A to meet the high demand for SAM required for their rapid proliferation and epigenetic alterations.[2]

A significant breakthrough in targeting MAT2A came with the discovery of a synthetic lethal relationship between MAT2A inhibition and the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3][4] MTAP is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 15% of all human cancers. Loss of MTAP leads to the accumulation of its substrate, methylthioadenosine (MTA), which is a partial inhibitor of protein arginine methyltransferase 5 (PRMT5). This partial inhibition makes MTAP-deleted cancer cells exquisitely dependent on a high intracellular concentration of SAM to maintain PRMT5 activity, which is crucial for processes like mRNA splicing. By inhibiting MAT2A and thereby reducing SAM levels, the activity of PRMT5 is further suppressed, leading to selective cell death in MTAP-deleted cancer cells.

This technical guide will detail the methodologies for identifying and characterizing novel allosteric inhibitors of MAT2A, providing a roadmap for the development of this promising class of anti-cancer therapeutics.

Signaling Pathway and Therapeutic Hypothesis

The core of the therapeutic strategy revolves around exploiting the synthetic lethality between MAT2A inhibition and MTAP deletion. The following diagram illustrates the key components of this signaling pathway.

Experimental Workflow for Inhibitor Discovery

The identification of novel allosteric MAT2A inhibitors typically follows a structured workflow, beginning with large-scale screening and culminating in in vivo efficacy studies. The following diagram outlines this process.

Quantitative Data Summary of Known Allosteric MAT2A Inhibitors

A number of potent and selective allosteric inhibitors of MAT2A have been developed. The following table summarizes their reported in vitro activities.

| Compound Name | MAT2A Enzymatic IC50 | HCT116 MTAP-/- Cell Proliferation IC50 | Reference(s) |

| PF-9366 | ~1.2 µM (cellular SAM synthesis) | Not potent | |

| AG-270 | ~260 nM (growth inhibition) | - | |

| IDE-397 | Potent (not specified) | - | |

| AZ-28 | - | - | |

| Compound 8 | Single-digit nM | Sub-micromolar | |

| Compound 17 | 0.43 µM | 1.4 µM | |

| Compound 9 | 20 nM | 10 nM | |

| Compound 21 | 16 nM | 46 nM | |

| Compound 28 | - | 250 nM | |

| Compound 30 | - | - | |

| Compound 9h | - | - | |

| Hit compound 9 | 7 nM | 17 nM | |

| SCR-7952 | Potent (not specified) | Potent (not specified) |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involved in the identification and characterization of novel allosteric MAT2A inhibitors.

High-Throughput Screening (HTS) for MAT2A Inhibitors

Principle: HTS is employed to screen large compound libraries for molecules that inhibit MAT2A activity. A common method is a colorimetric assay that measures the amount of inorganic phosphate (Pi) produced as a byproduct of the MAT2A-catalyzed reaction.

Protocol:

-

Reagent Preparation:

-

Prepare a 5x MAT2A Assay Buffer containing Tris-HCl, KCl, and MgCl2 at appropriate concentrations and pH.

-

Prepare stock solutions of ATP and L-Methionine.

-

Dilute recombinant human MAT2A enzyme to the desired concentration in 1x MAT2A Assay Buffer.

-

Prepare a master mix containing the assay buffer, ATP, and L-Methionine.

-

-

Assay Procedure (384-well format):

-

Dispense a small volume (e.g., 10 µL) of the master mixture into each well of a 384-well plate.

-

Add test compounds dissolved in DMSO to the "Test Inhibitor" wells. For "Positive Control" and "Blank" wells, add an equivalent volume of DMSO.

-

To the "Blank" wells, add 1x MAT2A Assay Buffer instead of the enzyme.

-

Initiate the reaction by adding the diluted MAT2A enzyme to the "Test Inhibitor" and "Positive Control" wells.

-

Incubate the plate at room temperature for a specified time (e.g., 1 hour).

-

-

Detection:

-

Stop the reaction and detect the generated phosphate by adding a colorimetric detection reagent (e.g., a malachite green-based reagent).

-

Incubate at room temperature for 15 minutes to allow color development.

-

Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound relative to the positive and blank controls.

-

Identify "hits" as compounds that exhibit inhibition above a predefined threshold.

-

Biophysical Assays: Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique used to measure the binding affinity and kinetics of the interaction between an inhibitor and the MAT2A protein. The ligand (MAT2A) is immobilized on a sensor chip, and the analyte (inhibitor) is flowed over the surface. Binding is detected as a change in the refractive index at the sensor surface.

Protocol:

-

Ligand Immobilization:

-

Select a suitable sensor chip.

-

Activate the sensor chip surface (e.g., using a mixture of NHS and EDC).

-

Immobilize recombinant MAT2A onto the activated surface.

-

Deactivate any remaining active groups on the surface.

-

-

Analyte Binding Analysis:

-

Prepare a series of dilutions of the test compound in running buffer.

-

Inject the different concentrations of the compound over the immobilized MAT2A surface and a reference surface (without MAT2A).

-

Monitor the binding response in real-time.

-

After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound compound.

-

-

Data Analysis:

-

Subtract the reference surface signal from the MAT2A surface signal to obtain the specific binding response.

-

Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Cell-Based Assays

Principle: To confirm target engagement in a cellular context, the levels of SAM are measured in cells treated with a MAT2A inhibitor. This is typically done using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol:

-

Sample Preparation:

-

Culture cells to the desired confluency and treat with the MAT2A inhibitor for a specified time.

-

Harvest the cells and wash with cold PBS.

-

Lyse the cells to extract the metabolites. A common method is to use perchloric acid to precipitate proteins.

-

Centrifuge the lysate to pellet the protein debris and collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis:

-

Separate the metabolites in the supernatant using a suitable chromatography column (e.g., a HILIC column).

-

Detect and quantify SAM using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of SAM.

-

Quantify the SAM concentration in the cell lysates by comparing their signals to the standard curve.

-

Normalize the SAM levels to the total protein concentration or cell number.

-

Principle: As MAT2A inhibition leads to reduced PRMT5 activity, the levels of symmetric dimethylarginine (SDMA) on proteins, a downstream marker of PRMT5 activity, are expected to decrease. This can be assessed by Western blotting using an antibody specific for SDMA.

Protocol:

-

Protein Extraction:

-

Treat cells with the MAT2A inhibitor.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF).

-

-

Immunodetection:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for SDMA.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane to remove unbound secondary antibody.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability and proliferation. It is used to assess the selective anti-proliferative effect of MAT2A inhibitors on MTAP-deleted versus MTAP-wildtype cancer cells.

Protocol:

-

Cell Seeding:

-

Seed MTAP-deleted and MTAP-wildtype cells into a 96-well plate at a predetermined optimal density.

-

Allow the cells to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the MAT2A inhibitor. Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

-

MTT Assay:

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Add a solubilization solution (e.g., SDS-HCl) to dissolve the formazan crystals.

-

Incubate overnight at 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell proliferation) for each cell line.

-

In Vivo Xenograft Studies

Principle: To evaluate the in vivo efficacy of a MAT2A inhibitor, a xenograft mouse model using MTAP-deleted human cancer cells is employed.

Protocol:

-

Animal Model and Tumor Implantation:

-

Use immunocompromised mice (e.g., nude or SCID mice).

-

Subcutaneously inject a suspension of MTAP-deleted cancer cells (e.g., HCT116 MTAP-/-) into the flank of each mouse.

-

-

Tumor Growth and Treatment:

-

Monitor tumor growth regularly by measuring tumor volume with calipers.

-

When tumors reach a specified size, randomize the mice into treatment and control groups.

-

Administer the MAT2A inhibitor to the treatment group via a suitable route (e.g., oral gavage) at a predetermined dose and schedule. Administer the vehicle to the control group.

-

-

Efficacy and Pharmacodynamic Assessment:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Tumor tissue can be used for pharmacodynamic analysis, such as measuring SAM and SDMA levels, to confirm target engagement in vivo.

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

-

Analyze the pharmacodynamic data to correlate target engagement with anti-tumor efficacy.

-

Conclusion

The targeted inhibition of MAT2A in MTAP-deleted cancers represents a promising precision medicine approach. The methodologies outlined in this technical guide provide a comprehensive framework for the identification, characterization, and preclinical validation of novel allosteric MAT2A inhibitors. By leveraging these techniques, researchers can advance the development of this new class of therapeutics for patients with a significant unmet medical need.

References

- 1. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Rise of MAT2A Inhibitors Beyond Oncology: A Technical Guide for Researchers

A deep dive into the expanding therapeutic potential of Methionine Adenosyltransferase 2A (MAT2A) inhibitors for a range of non-cancerous diseases, this guide offers researchers, scientists, and drug development professionals a comprehensive overview of the core science, preclinical data, and experimental methodologies driving this emerging field.

Once primarily the focus of oncology research, the inhibition of MAT2A, a crucial enzyme in one-carbon metabolism, is now demonstrating significant promise in treating a variety of non-cancerous conditions. These include fibrotic diseases, inflammatory disorders, and neurological ailments. This technical document consolidates the current understanding of MAT2A's role in these pathologies and provides a practical guide to the preclinical development of its inhibitors.

Core Concepts: MAT2A and its Role in Disease

Methionine Adenosyltransferase 2A (MAT2A) is the enzyme responsible for catalyzing the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. These reactions are fundamental to numerous cellular processes, including epigenetic regulation, protein function, and metabolism. Dysregulation of MAT2A activity and subsequent alterations in SAM levels have been implicated in the pathogenesis of several non-malignant diseases.

Key Non-Cancer Indications for MAT2A Inhibition:

-

Liver Fibrosis and Non-Alcoholic Steatohepatitis (NASH): In the liver, the TGF-β1/p65/MAT2A signaling pathway plays a pivotal role in the activation of hepatic stellate cells (HSCs), the primary cell type responsible for collagen deposition and the progression of fibrosis.[1] Increased MAT2A expression in activated HSCs leads to a decrease in intracellular SAM levels, which in turn promotes a pro-fibrotic phenotype.

-

Inflammatory Diseases: MAT2A is implicated in inflammatory responses. For instance, in periodontitis, the pathogen Porphyromonas gingivalis can induce MAT2A expression in human gingival fibroblasts, leading to an inflammatory cascade mediated by the NF-κB and MAPK signaling pathways.[2][3] Inhibition of MAT2A has been shown to attenuate this inflammatory response.

-

Intestinal Disorders: MAT2A is essential for maintaining the integrity and homeostasis of the intestinal epithelium. Its inhibition can impact cell proliferation and apoptosis, suggesting a potential therapeutic avenue for inflammatory bowel disease (IBD).

-

Neurological Disorders: Emerging evidence suggests a role for MAT2A in neuroinflammation and neurodegeneration. While research is in its early stages, the modulation of methylation pathways through MAT2A inhibition is being explored as a potential strategy for diseases like Alzheimer's and Multiple Sclerosis.

Quantitative Data on MAT2A Inhibitors

While the majority of quantitative data for MAT2A inhibitors has been generated in the context of cancer research, some information is available for non-cancer relevant cell types and preclinical models. The following tables summarize the available data for two of the most well-characterized MAT2A inhibitors, FIDAS-5 and PF-9366.

| Inhibitor | Target Cell Line/Enzyme | IC50 | Reference |

| FIDAS-5 | MAT2A (enzymatic assay) | 2.1 µM | [4][5] |

| LS174T (colorectal cancer) | 7.6 nM (antiproliferative) | ||

| Huh7 and Hep3B (liver cancer) | Dose-dependent decrease in viability | ||

| PF-9366 | MAT2A (enzymatic assay) | 420 nM | |

| Huh-7 (liver cancer) | 225 nM (SAM synthesis inhibition) | ||

| H520 (lung carcinoma) | 1.2 µM (SAM synthesis inhibition) | ||

| Human Gingival Fibroblasts | 10 µM (attenuated inflammatory cytokine expression) |

Table 1: In Vitro Efficacy of MAT2A Inhibitors. This table summarizes the half-maximal inhibitory concentrations (IC50) of FIDAS-5 and PF-9366 in various enzymatic and cellular assays.

| Inhibitor | Animal Model | Dosing Regimen | Key Findings | Reference |

| FIDAS-5 | Athymic nude mice with colorectal cancer xenografts | 20 mg/kg, oral gavage, daily for 2 weeks | Significantly inhibited tumor growth; significantly reduced liver SAM levels. | |

| 5TGM1 multiple myeloma mouse model | 20 mg/kg, i.v. | Significantly reduced tumor burden. | ||

| MAT2A inhibitor | High-fat diet-induced kidney fibrosis mouse model | 10 mg/kg (low dose) or 50 mg/kg (high dose) | Low dose abrogated the protective effects of another treatment, suggesting a role for MAT2A in kidney injury. |

Table 2: In Vivo Efficacy of MAT2A Inhibitors. This table outlines the in vivo experimental setups and key findings for MAT2A inhibitors in various disease models.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in MAT2A-mediated diseases and the workflows for their investigation is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for evaluating MAT2A inhibitors.

Figure 1: Key Signaling Pathways Involving MAT2A. This diagram illustrates the TGF-β1/p65/MAT2A pathway in liver fibrosis and the NF-κB/MAPK pathway in P. gingivalis-induced inflammation.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. MAT2A inhibition suppresses inflammation in Porphyromonas gingivalis-infected human gingival fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

Methodological & Application

Application Notes and Protocols for MAT2A Inhibitor Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction